molecular formula C7H3FIN B1328897 4-Fluoro-2-iodobenzonitrile CAS No. 1031929-20-0

4-Fluoro-2-iodobenzonitrile

Cat. No.: B1328897
CAS No.: 1031929-20-0
M. Wt: 247.01 g/mol
InChI Key: RGCHISPSDYWBMX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3FIN and its molecular weight is 247.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energetic and Structural Studies

  • 4-Fluorobenzonitrile has been studied for its energetic and structural properties, including enthalpies of formation and vaporization, as well as electronic properties. These studies provide insights into its potential applications in various scientific fields (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Halogen-Cyano Interactions

  • Research on 2-, 3- and 4-iodobenzonitrile, which is structurally related to 4-Fluoro-2-iodobenzonitrile, has focused on understanding halogen⋯cyano interactions. These studies are crucial for assessing the intermolecular interactions and aromaticity in such compounds (Rocha, Silva, & Silva, 2013).

Synthesis and Proton Magnetic Resonance Studies

  • The synthesis of 2-Fluoro-5-nitrobenzonitrile and its interaction with various compounds has been explored. This research contributes to a better understanding of the chemical properties of fluoro-benzonitriles (Wilshire, 1967).

Radiofluorination and Cycloadditions

Pressure Studies on Halogen Bonding

  • The effects of pressure on the structure and bonding of 4-Iodobenzonitrile, a compound similar to this compound, have been investigated. These findings are important for understanding the physical properties of such compounds under different conditions (Giordano et al., 2019).

Synthesis and Liquid-Crystal Transition Temperatures

  • Research on the synthesis and transition temperatures of compounds derived from 4-cyano-3-fluorobiphenyls, which are structurally related to this compound, has been conducted. These studies provide insights into the thermodynamic properties and potential applications in liquid crystal technologies (Gray, Hird, Ifill, Smith, & Toyne, 1995).

Phase Transition Studies

  • Investigations into the phase transition of 4-iodobenzonitrile under pressure provide valuable information on the structural changes and intermolecular interactions of such compounds (Giordano & Parsons, 2017).

Vibrational Spectroscopy Studies

  • The vibrational features of 4-fluorobenzonitrile in excited and cationic states have been studied, offering insights into the effects of fluorine substitution on transition energy (Zhao et al., 2018).

Synthesis and Biological Activity

  • The synthesis of biologically active molecules involving 4-fluorobenzonitrile has been studied, highlighting its potential in pharmaceutical research (Ivashchenko et al., 2019).

Ester Derivatives Synthesis

  • The synthesis of ester derivatives of fluoro-hydroxybenzonitriles, related to this compound, has been reported. This research contributes to the understanding of their liquid-crystal transition temperatures (Kelly & Schad, 1984).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

4-fluoro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHISPSDYWBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650476
Record name 4-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031929-20-0
Record name 4-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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